molecular formula C20H26O2 B13719369 (13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13719369
M. Wt: 298.4 g/mol
InChI Key: QGQUHXSBTSDAML-RZXUBOOQSA-N
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Description

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid hormone. It is a derivative of estrane and is known for its significant biological activity. This compound is often used in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps. The process begins with the preparation of the core steroid structure, followed by the introduction of the ethynyl and hydroxy groups at specific positions. The reaction conditions often require the use of strong bases, such as sodium or potassium hydroxide, and organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reactions are usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium or potassium hydroxide in ethanol or methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is widely used in scientific research due to its potent biological activity. Some of its applications include:

    Chemistry: Used as a starting material for the synthesis of other steroid derivatives.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and contraceptive formulations.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to specific steroid hormone receptors in the body. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The primary molecular targets include estrogen and progesterone receptors, which play crucial roles in regulating reproductive and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen hormone with similar structural features but lacking the ethynyl group.

    Norethindrone: A synthetic progestin with a similar core structure but different functional groups.

    Ethinylestradiol: A synthetic estrogen with an ethynyl group at the 17-position, similar to the compound .

Uniqueness

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15?,16?,17?,18?,19-,20-/m0/s1

InChI Key

QGQUHXSBTSDAML-RZXUBOOQSA-N

Isomeric SMILES

C[C@]12CCC3C4CCC(=O)CC4=CCC3C1CC[C@]2(C#C)O

Canonical SMILES

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O

Origin of Product

United States

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